Cas no 68128-94-9 (Formyltetrathiafulvalene)

Formyltetrathiafulvalene 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde
- Formyltetrathiafulvalene
- Formyl-TTF
- [2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde
- NSC369045
- 4-monoformyl-tetrathiafulvalene
- F0285
- [2,2'-Bi(1,3-dithiolylidene)]-4-carbaldehyde
- T72824
- 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4-carbaldehyde
- 4-Formyltetrathiafulvalene
- MFCD00130128
- SCHEMBL9292734
- NSC-369045
- CS-0373794
- DTXSID30321053
- 68128-94-9
-
- MDL: MFCD00130128
- インチ: 1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H
- InChIKey: NDJHQJARYXJFDI-UHFFFAOYSA-N
- ほほえんだ: S1C(C([H])=O)=C([H])S/C/1=C1\SC([H])=C([H])S\1
計算された属性
- せいみつぶんしりょう: 231.91449944g/mol
- どういたいしつりょう: 231.91449944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- ゆうかいてん: 111.0 to 115.0 deg-C
Formyltetrathiafulvalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F701098-10mg |
Formyltetrathiafulvalene |
68128-94-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
A2B Chem LLC | AB74359-100mg |
Formyl-ttf |
68128-94-9 | 98% | 100mg |
$121.00 | 2024-04-19 | |
Aaron | AR003RDV-50mg |
ForMyltetrathiafulvalene |
68128-94-9 | 98% | 50mg |
$53.00 | 2023-12-13 | |
A2B Chem LLC | AB74359-1g |
Formyl-ttf |
68128-94-9 | >98.0%(GC) | 1g |
$372.00 | 2024-04-19 | |
Ambeed | A753497-100mg |
FOrmyl-ttf |
68128-94-9 | 95% | 100mg |
$116.0 | 2025-02-27 | |
eNovation Chemicals LLC | Y1236832-250mg |
ForMyltetrathiafulvalene |
68128-94-9 | 98% | 250mg |
$220 | 2025-02-25 | |
eNovation Chemicals LLC | Y1236832-100mg |
ForMyltetrathiafulvalene |
68128-94-9 | 98% | 100mg |
$155 | 2025-02-27 | |
Ambeed | A753497-250mg |
FOrmyl-ttf |
68128-94-9 | 95% | 250mg |
$231.0 | 2025-02-27 | |
abcr | AB331767-1 g |
Formyltetrathiafulvalene; 98% |
68128-94-9 | 1g |
€540.70 | 2022-03-25 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0285-1G |
Formyltetrathiafulvalene |
68128-94-9 | >98.0%(GC) | 1g |
¥3490.00 | 2024-04-16 |
Formyltetrathiafulvalene 関連文献
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1. Tetraformyltetrathiafulvalene(TFTTF): synthesis and some uses as a precursor of polyfunctionalised tetrathiafulvalenesAlain Gorgues,Patrick Batail,André Le Coq J. Chem. Soc. Chem. Commun. 1983 405
-
Goulven Cosquer,Fabrice Pointillart,Yann Le Gal,Stéphane Golhen,Olivier Cador,Lahcène Ouahab Dalton Trans. 2009 3495
-
Masayuki Nihei,Nobukazu Takahashi,Hiroyuki Nishikawa,Hiroki Oshio Dalton Trans. 2011 40 2154
-
David C. Magri New J. Chem. 2009 33 457
-
5. VinyltetrathiafulvaleneDennis C. Green,Robert W. Allen J. Chem. Soc. Chem. Commun. 1978 832
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6. Index pages
Formyltetrathiafulvaleneに関する追加情報
Formyltetrathiafulvalene (CAS No. 68128-94-9): A Versatile Compound in Modern Chemical Research
Formyltetrathiafulvalene, with the chemical formula C4H2O2S4, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and materials science. Its unique structure, featuring a central four-membered ring composed of sulfur atoms and attached formyl groups, makes it a valuable candidate for various applications, including catalysis, electron transport, and organic synthesis. This compound, identified by the CAS number CAS No. 68128-94-9, has been extensively studied for its potential in developing novel materials and pharmaceuticals.
The structural motif of Formyltetrathiafulvalene is reminiscent of tetrathiafulvalene (TF), a well-known electron donor in organic electronics. However, the presence of formyl groups (-CHO) introduces additional reactivity, enabling a wide range of chemical transformations. This dual functionality has made it an attractive scaffold for designing molecules with tailored properties. The compound's ability to undergo oxidation and reduction cycles while maintaining structural integrity has been particularly intriguing for researchers exploring energy storage solutions.
In recent years, Formyltetrathiafulvalene has been investigated for its role in photochemical reactions. Its formyl groups can participate in condensation reactions with various nucleophiles, leading to the formation of complex organic structures. These reactions have implications in the synthesis of polymers and high-performance materials. Moreover, the compound's photoreactivity has been exploited in the development of light-sensitive materials for applications such as photovoltaics and optoelectronics.
One of the most exciting areas of research involving Formyltetrathiafulvalene is its application as a building block in medicinal chemistry. The formyl group provides a reactive site for further functionalization, allowing chemists to design molecules with specific biological activities. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. Preliminary studies suggest that certain modifications can enhance binding affinity and selectivity, making them promising candidates for drug development.
The electron-rich nature of tetrathiafulvalene-based compounds like Formyltetrathiafulvalene has also led to investigations in supramolecular chemistry. Researchers have utilized its ability to form stable complexes with transition metals and other organic molecules to create intricate molecular architectures. These complexes exhibit unique electronic properties that are useful in designing molecular sensors and catalysts. The versatility of Formyltetrathiafulvalene in this context underscores its importance as a versatile chemical entity.
The synthesis of Formyltetrathiafulvalene involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized from readily available precursors through a series of condensation and cyclization steps. Advances in synthetic methodologies have enabled the production of high-purity samples, which are essential for rigorous characterization and application studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate the structure and confirm the identity of the compound.
In conclusion, Formyltetrathiafulvalene (CAS No. 68128-94-9) is a multifaceted compound with significant potential across various domains of chemical research. Its unique structure and reactivity make it an invaluable tool for developing new materials, pharmaceuticals, and energy storage technologies. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of innovation in synthetic chemistry and materials science.
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